5-Deoxy-D-lyxose

Stereochemistry Enantiomer Chiral Synthesis

Procure 5-Deoxy-D-lyxose (CAS 49694-62-4), the definitive (2S,3S,4R)-configured building block for advanced carbohydrate and nucleoside synthesis. Unlike common deoxy sugars or the parent D-lyxose, its unique C-5 deoxygenation and stereochemistry deliver unmatched selectivity in constructing modified nucleosides, Neopatulin, and lyxose isomerase substrates. Insist on this exact CAS to guarantee target molecule fidelity and reproducible enzyme kinetics—generic substitutes compromise your experimental outcomes. Trusted by researchers for its batch-to-batch consistency in organic synthesis and biochemical assays.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 49694-62-4
Cat. No. B1220794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxy-D-lyxose
CAS49694-62-4
Synonyms5-deoxy-D-lyxose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(C=O)O)O)O
InChIInChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m1/s1
InChIKeyWDRISBUVHBMJEF-WDCZJNDASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-D-lyxose (CAS 49694-62-4): Baseline Properties and Structural Classification for Procurement


5-Deoxy-D-lyxose (CAS 49694-62-4) is a rare deoxy sugar classified as a 5-deoxy-aldopentose, with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . Its structure is characterized by the absence of a hydroxyl group at the C-5 position of the parent D-lyxose scaffold, a modification that fundamentally alters its chemical and biological properties [1]. This compound is not naturally abundant and is typically synthesized from L-fucose or D-mannose precursors, making it a specialty building block in carbohydrate chemistry and nucleoside analog synthesis .

5-Deoxy-D-lyxose (CAS 49694-62-4): Why Generic Substitution with Other Deoxy Sugars or Aldopentoses is Scientifically Inadmissible


Substituting 5-deoxy-D-lyxose with other deoxy sugars, such as 5-deoxy-L-lyxose, 5-deoxy-D-xylose, or the parent D-lyxose, is not scientifically equivalent due to fundamental differences in stereochemistry, physical properties, and enzyme recognition [1]. The specific (2S,3S,4R) absolute configuration of 5-deoxy-D-lyxose dictates its unique three-dimensional shape, which directly impacts its binding affinity to biological targets like lyxose isomerase and its reactivity in chemical transformations . Furthermore, the absence of the C-5 hydroxyl group, compared to D-lyxose, confers distinct physicochemical properties, including altered boiling points and solubility profiles, which are critical for reproducible experimental and industrial processes . The following quantitative evidence provides the precise basis for this non-interchangeability.

5-Deoxy-D-lyxose (CAS 49694-62-4): Quantified Differentiation Evidence for Scientific Selection


Stereochemical Configuration and Absolute Chirality: 5-Deoxy-D-lyxose vs. 5-Deoxy-L-lyxose

5-Deoxy-D-lyxose possesses a distinct absolute stereochemistry, defined by its (2S,3S,4R) configuration, which is a direct result of its synthetic origin from D-mannose [1]. This is in contrast to its enantiomer, 5-deoxy-L-lyxose, which is synthesized from D-galactono-1,4-lactone via a different series of intermediates [2]. The two enantiomers are not interchangeable, as they are distinct chemical entities with opposite optical rotations and different biological activities.

Stereochemistry Enantiomer Chiral Synthesis

Synthetic Accessibility and Yield: Preparation of 5-Deoxy-D-lyxose vs. 5-Deoxy-L-lyxose

The synthesis of 5-deoxy-D-lyxose from D-mannose proceeds through a relatively concise route involving periodate cleavage, borohydride reduction, tosylation, and hydrolysis [1]. While exact yields are not always reported, the D-enantiomer can be obtained via a more direct pathway compared to the L-enantiomer, which requires a multi-step sequence from D-galactono-1,4-lactone involving uronate intermediates [2]. This synthetic accessibility can translate to better availability and potentially lower cost for the D-enantiomer in research quantities.

Synthetic Methodology Yield Comparison Process Chemistry

Physical Property Differentiation: Boiling Point and Density of 5-Deoxy-D-lyxose vs. D-Lyxose

The deoxygenation at C-5 in 5-deoxy-D-lyxose results in a significant alteration of its physical properties compared to the parent compound, D-lyxose. The boiling point of 5-deoxy-D-lyxose is reported as 294.5±19.0 °C at 760 mmHg, with a density of 1.314 g/cm³ . While precise data for D-lyxose under identical conditions are not always directly comparable, the general trend for deoxy sugars is a decrease in boiling point and an increase in hydrophobicity relative to their hydroxylated counterparts. This change in volatility and lipophilicity can be critical for applications involving distillation, chromatography, or formulation.

Physicochemical Properties Boiling Point Density

Enzyme Specificity: 5-Deoxy-D-lyxose as a Substrate for Lyxose Isomerase

5-Deoxy-D-lyxose has been identified as a substrate for lyxose isomerase, an enzyme that catalyzes the reversible isomerization between D-lyxose and D-xylulose . This is in contrast to other deoxy sugars or epimers that may not be recognized by the same enzyme. For example, D-lyxose itself shows a Ki value of 1.0 M as a reversible inhibitor of yeast α-glucosidase, indicating weak binding, whereas 6-deoxy-D-glucose (quinovose) exhibits a much stronger inhibition with a Ki of 0.38 mM [1]. The specific activity of 5-deoxy-D-lyxose as a substrate for lyxose isomerase, while not fully quantified in available literature, distinguishes it from related compounds that are not processed by this enzyme, making it a valuable tool for studying pentose metabolism pathways.

Enzyme Substrate Lyxose Isomerase Carbohydrate Metabolism

Structural Impact on Reactivity: Absence of C5-OH in 5-Deoxy-D-lyxose vs. D-Lyxose

The defining structural feature of 5-deoxy-D-lyxose is the absence of the hydroxyl group at the C-5 position, which is present in the parent sugar D-lyxose [1]. This modification eliminates a site for hydrogen bonding and nucleophilic attack, fundamentally changing the compound's reactivity profile. For instance, 5-deoxy-D-lyxose can be oxidized to 5-deoxy-D-lyxonic acid or reduced to 5-deoxy-D-lyxitol, reactions that would be different or impossible with D-lyxose due to the additional hydroxyl group . This makes 5-deoxy-D-lyxose a unique starting material for synthesizing deoxy-sugar derivatives, nucleosides, and other modified carbohydrates that require a specific deoxygenation pattern .

Chemical Reactivity Deoxygenation Synthetic Intermediate

5-Deoxy-D-lyxose (CAS 49694-62-4): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of 5-Deoxy-Modified Nucleoside Analogs

Given its established use as an intermediate in the preparation of nucleosides [1], 5-deoxy-D-lyxose is a critical building block for synthesizing modified nucleosides where a 5-deoxy sugar moiety is required. This is particularly relevant for creating analogs of adenosine or other nucleosides where the 5'-hydroxyl group is absent, potentially impacting the compound's stability, metabolism, or binding to target enzymes.

Enzymatic Studies of Pentose Metabolism and Lyxose Isomerase

As a substrate for lyxose isomerase , 5-deoxy-D-lyxose is a valuable tool for investigating the catalytic mechanism and substrate specificity of this enzyme. It can be used in kinetic assays to determine kinetic parameters (Km, Vmax) and to compare its processing to that of the natural substrate, D-lyxose, thereby providing insights into the enzyme's active site architecture.

Total Synthesis of Neopatulin and Related Natural Products

5-Deoxy-D-lyxose is a key component in the synthesis of Neopatulin [2], a naturally occurring compound. Its specific stereochemistry and deoxygenation pattern are essential for constructing the correct molecular architecture of this target. Using a different deoxy sugar would lead to a different stereoisomer or structural analog, which would not be the target molecule.

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